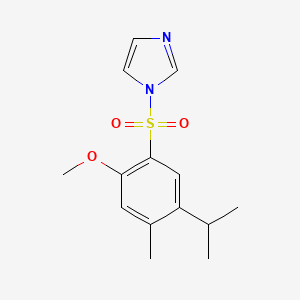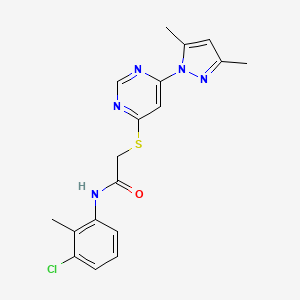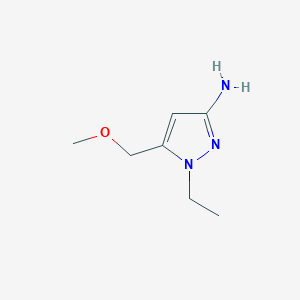![molecular formula C15H25NO3S2 B2541029 2-(cyclopentylthio)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1704617-02-6](/img/structure/B2541029.png)
2-(cyclopentylthio)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(cyclopentylthio)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a useful research compound. Its molecular formula is C15H25NO3S2 and its molecular weight is 331.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclization Reactions and Synthesis of Heterocyclic Compounds
Cyclization reactions play a crucial role in synthesizing heterocyclic compounds, which are foundational in developing pharmaceuticals and other bioactive molecules. The research by Fan et al. (1998) explored cyclization reactions of sulfonyl group-containing heterocyclic compounds, which are essential for creating diverse molecular architectures. Similarly, the work by Flynn et al. (1992) and Rumbo et al. (1996) demonstrated the use of sulfonyl compounds in atom-transfer radical cyclizations and the synthesis of azabicyclo[3.2.1]octane moieties, respectively, highlighting their importance in constructing complex molecules with potential biological activities [Fan et al., 1998; Flynn et al., 1992; Rumbo et al., 1996].
Synthesis of Antifungal and Antibacterial Agents
The study by Kumar and Vijayakumar (2017) synthesized new arylsulfonamide-based quinolines and evaluated their antibacterial and antifungal activities. This research underscores the potential of sulfonyl compounds in developing new antimicrobial agents, demonstrating their applicability in addressing various microbial resistance challenges [Kumar & Vijayakumar, 2017].
Advanced Building Blocks for Drug Discovery
Druzhenko et al. (2018) reported the synthesis of 2-azabicyclo[3.2.0]heptanes as advanced building blocks for drug discovery. This study exemplifies how sulfonyl compounds can serve as precursors for generating novel molecular scaffolds, facilitating the development of new therapeutic agents [Druzhenko et al., 2018].
Novel Synthetic Methodologies
Research by Ramachary et al. (2015) introduced an organocatalytic regiospecific synthesis of 1,5-disubstituted 4-thio-1,2,3-triazoles, showcasing the versatility of sulfonyl compounds in enabling novel synthetic routes for producing structurally diverse molecules with potential applications in medicinal chemistry [Ramachary et al., 2015].
These studies collectively highlight the diverse scientific research applications of sulfonyl compounds, particularly in synthesizing complex heterocyclic structures, developing antimicrobial agents, and creating novel synthetic methodologies for drug discovery. Each study contributes to the broader understanding of sulfonyl compound utility in organic and medicinal chemistry, paving the way for new therapeutic discoveries and advancements in chemical synthesis.
properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S2/c1-21(18,19)14-8-11-6-7-12(9-14)16(11)15(17)10-20-13-4-2-3-5-13/h11-14H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLGLFUMTMBLRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CSC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-difluorobenzamide](/img/structure/B2540947.png)
![2-[1-(Oxolan-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2540948.png)

![2-(Trifluoromethyl)-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine](/img/structure/B2540952.png)

![6-bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B2540954.png)
![1-[3-(2-Methoxyphenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B2540955.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540958.png)
![N-(2-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2540960.png)


![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2540964.png)